![molecular formula C8H6ClN3S B1457379 4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine CAS No. 1539779-80-0](/img/structure/B1457379.png)
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Overview
Description
This compound contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. It also has a 3-chlorophenyl group attached to it. Thiadiazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. Thiadiazoles can participate in a variety of reactions. For example, they can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorine atom could make the compound more polar and affect its solubility .Scientific Research Applications
Synthesis of Anti-Allergic Drugs
The compound is used in the synthesis of anti-allergic drugs . Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs . The anti-allergic drugs used in clinical practice are mainly H1 receptor antagonists .
Design and Synthesis of New Compounds
The compound is used in the design and synthesis of various new compounds . This includes the synthesis of a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4 H)-ones based on the structural modifications of quinazolone .
Synthesis of Mannich Derivatives
The compound is used in the synthesis of Mannich derivatives . The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .
Pharmacokinetic Modulation
The compound is used in the modulation of the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis of Antibacterial Drugs
The compound is used in the synthesis of antibacterial drugs . Some new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .
Synthesis of Sulfonamide Derivatives
The compound is used in the synthesis of sulfonamide derivatives . Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-chlorophenyl)thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQVATDPFJLGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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